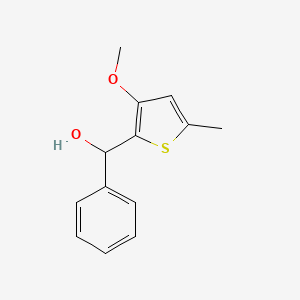![molecular formula C9H18N2O4S B13082001 1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B13082001.png)
1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring, a sulfamoyl group, and a carboxylic acid group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrrolidine ring, which is a common scaffold in many biologically active molecules, adds to its significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the sulfamoyl and carboxylic acid groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed through a cyclization reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency. The scalability of the process is crucial for industrial applications, and methods like crystallization and chromatography are used for purification .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The sulfamoyl group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and substituted pyrrolidines .
Applications De Recherche Scientifique
1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with a carboxylic acid group.
N-Methylpyrrolidine: A simpler pyrrolidine derivative with a methyl group.
Sulfamoyl derivatives: Compounds with similar sulfamoyl groups but different core structures
Uniqueness: 1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfamoyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C9H18N2O4S |
|---|---|
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
1-[methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H18N2O4S/c1-7(2)10(3)16(14,15)11-5-4-8(6-11)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) |
Clé InChI |
UBWBRMFBRUFLEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)S(=O)(=O)N1CCC(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13081932.png)

![4-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13081944.png)



![[2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13081956.png)






